molecular formula C18H20BrNO5S B2993484 3-(3-Bromo-4-methoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 1798036-22-2

3-(3-Bromo-4-methoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2993484
CAS No.: 1798036-22-2
M. Wt: 442.32
InChI Key: RHXADOVLSMVLKG-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H20BrNO5S and its molecular weight is 442.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatization in Organic Chemistry

Research in organic synthesis has led to the development of novel methods for preparing and derivatizing compounds with structures similar to the one mentioned. For instance, Hartman and Halczenko (1990) discussed the synthesis of 4-arylsulfonylthiophene- and furan-2-sulfonamides from 3-arylsulfonyl heterocycles, highlighting the role of free radical bromination and Mannich reagents in producing phenols and amine derivatives (Hartman & Halczenko, 1990). This indicates the compound's relevance in synthesizing structurally complex and functionally diverse organic molecules.

Antimicrobial and Antiprotozoal Activities

The search for new antimicrobial and antiprotozoal agents has led to the exploration of bromophenol derivatives and azetidin-2-ones. For example, Ismail et al. (2003) synthesized a series of aza-analogues of furamidine, demonstrating significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum, highlighting the potential of structurally related compounds in treating parasitic infections (Ismail et al., 2003).

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO5S/c1-24-17-6-4-13(9-16(17)19)5-7-18(21)20-10-15(11-20)26(22,23)12-14-3-2-8-25-14/h2-4,6,8-9,15H,5,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXADOVLSMVLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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